ethyl (4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}-2-methoxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{4-[(E)-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)IMINO]METHYL]-2-METHOXYPHENOXY}ACETATE is a complex organic compound with a unique structure that includes a benzothiophene ring, a cyano group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{4-[(E)-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)IMINO]METHYL]-2-METHOXYPHENOXY}ACETATE typically involves multiple steps. One common method includes the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene with ethyl cyanoacetate in the presence of a base, followed by the condensation with 4-formyl-2-methoxyphenol under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{4-[(E)-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)IMINO]METHYL]-2-METHOXYPHENOXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
ETHYL 2-{4-[(E)-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)IMINO]METHYL]-2-METHOXYPHENOXY}ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ETHYL 2-{4-[(E)-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)IMINO]METHYL]-2-METHOXYPHENOXY}ACETATE involves its interaction with specific molecular targets. The cyano group and benzothiophene ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler compound with similar functional groups but lacking the benzothiophene ring.
Ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: A related compound with an amino group instead of the imino group.
Uniqueness
ETHYL 2-{4-[(E)-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)IMINO]METHYL]-2-METHOXYPHENOXY}ACETATE is unique due to its combination of functional groups and the presence of the benzothiophene ring. This structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C21H22N2O4S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl 2-[4-[(E)-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)iminomethyl]-2-methoxyphenoxy]acetate |
InChI |
InChI=1S/C21H22N2O4S/c1-3-26-20(24)13-27-17-9-8-14(10-18(17)25-2)12-23-21-16(11-22)15-6-4-5-7-19(15)28-21/h8-10,12H,3-7,13H2,1-2H3/b23-12+ |
InChI Key |
PITIDJZLCLSERK-FSJBWODESA-N |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N)OC |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.